Product packaging for 12H-quinoxalino[2,3-b][1,4]benzothiazine(Cat. No.:CAS No. 258-17-3)

12H-quinoxalino[2,3-b][1,4]benzothiazine

Cat. No.: B181861
CAS No.: 258-17-3
M. Wt: 251.31 g/mol
InChI Key: YDHFECMXUFRSRV-UHFFFAOYSA-N
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Description

Context within Polycyclic Heterocyclic Chemistry

Polycyclic heterocyclic compounds feature structures with multiple fused rings that include atoms other than carbon, such as nitrogen, sulfur, or oxygen. 12H-quinoxalino[2,3-b] researchgate.netchemnet.combenzothiazine is a notable member of this class, integrating both nitrogen and sulfur heteroatoms into its rigid, multi-ring framework. This structural complexity gives rise to unique electronic and chemical properties. The study of such compounds is a significant area of organic chemistry, as the fusion of different heterocyclic and aromatic rings can lead to novel materials with applications in fields ranging from medicinal chemistry to materials science. For instance, derivatives of this scaffold have been investigated as sensitizers for polymerization processes and for their potential antiproliferative activities. researchgate.netnih.gov

Historical Development and Early Research Trajectories

Early research on 12H-quinoxalino[2,3-b] researchgate.netchemnet.combenzothiazine and its derivatives was heavily focused on establishing viable synthetic pathways. A foundational and efficient method for creating this tetracyclic system is the cyclocondensation reaction between 2,3-dichloroquinoxaline (B139996) and 2-aminothiophenols. researchgate.net This single-step synthesis provided a reliable route to the core structure, enabling further investigation.

Following the initial synthetic work, research trajectories explored the chemical reactivity of the 12H-quinoxalino[2,3-b] researchgate.netchemnet.combenzothiazine scaffold. Studies documented its behavior in various chemical transformations, including N-methylation, oxidation reactions to form corresponding sulphoxides and sulphones, and nitration reactions. researchgate.net More recent research has shifted towards synthesizing and characterizing novel derivatives with specific functional properties, including potential applications in photopolymerization and medicine. researchgate.netnih.gov

Structural Relationship to Phenothiazines and Quinoxalines

The nomenclature of 12H-quinoxalino[2,3-b] researchgate.netchemnet.combenzothiazine directly reflects its structural composition, which is derived from the fusion of two well-known heterocyclic systems: quinoxaline (B1680401) and benzothiazine.

Quinoxaline: A bicyclic (two-ring) heteroaromatic compound made of a benzene (B151609) ring fused to a pyrazine (B50134) ring. Quinoxaline and its derivatives are important building blocks in organic synthesis and are known for a wide range of applications. beilstein-journals.org

Phenothiazine (B1677639): A tricyclic (three-ring) compound featuring a central thiazine (B8601807) ring (containing sulfur and nitrogen) flanked by two benzene rings. mdpi.com The phenothiazine core is a privileged scaffold in medicinal chemistry. nih.gov 1,4-Benzothiazine is a related bicyclic structure consisting of a benzene ring fused to a thiazine ring. rsc.orgnih.gov

12H-quinoxalino[2,3-b] researchgate.netchemnet.combenzothiazine incorporates elements of both parent structures, resulting in a more complex tetracyclic (four-ring) system. It can be conceptualized as the fusion of a quinoxaline moiety with a benzothiazine moiety. This relationship has led to it being described as an "azaphenothiazine" or "diazaphenothiazine," highlighting that it is a phenothiazine-like structure where two carbon atoms in one of the benzene rings have been replaced by nitrogen atoms to form the pyrazine ring of the quinoxaline portion. chemnet.comnih.gov This structural fusion significantly influences its chemical and physical properties, distinguishing it from its parent compounds. mdpi.com

Table 1. Structural Comparison of Parent and Fused Compounds

Compound NameCore Heterocyclic Ring(s)Total Number of Fused RingsTypes of Heteroatoms
QuinoxalinePyrazine2Nitrogen (2)
PhenothiazineThiazine3Nitrogen (1), Sulfur (1)
12H-quinoxalino[2,3-b] researchgate.netchemnet.combenzothiazinePyrazine, Thiazine4Nitrogen (3), Sulfur (1)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9N3S B181861 12H-quinoxalino[2,3-b][1,4]benzothiazine CAS No. 258-17-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

258-17-3

Molecular Formula

C14H9N3S

Molecular Weight

251.31 g/mol

IUPAC Name

12H-quinoxalino[2,3-b][1,4]benzothiazine

InChI

InChI=1S/C14H9N3S/c1-2-6-10-9(5-1)15-13-14(17-10)18-12-8-4-3-7-11(12)16-13/h1-8H,(H,15,16)

InChI Key

YDHFECMXUFRSRV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC3=NC4=CC=CC=C4N=C3S2

Canonical SMILES

C1=CC=C2C(=C1)NC3=NC4=CC=CC=C4N=C3S2

Origin of Product

United States

Synthetic Methodologies for 12h Quinoxalino 2,3 B 1 2 Benzothiazine and Its Derivatives

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of the 12H-quinoxalino[2,3-b] researchgate.netchemcd.combenzothiazine scaffold. These methods typically involve the formation of the thiazine (B8601807) ring by reacting a quinoxaline (B1680401) precursor with an aminothiophenol derivative.

Reaction of 2,3-Dichloroquinoxaline (B139996) with 2-Aminothiophenols

A prominent and effective method for synthesizing 12H-quinoxalino[2,3-b] researchgate.netchemcd.combenzothiazines involves the cyclocondensation of 2,3-dichloroquinoxaline with various 2-aminothiophenols. researchgate.net This reaction can be carried out under different conditions to achieve excellent yields of the desired products.

The reaction proceeds by heating 2,3-dichloroquinoxaline with a substituted 2-aminothiophenol (B119425) in a suitable solvent. The choice of solvent and the presence of a base or acid can influence the reaction's efficiency. For instance, conducting the reaction in alkaline dimethylformamide (DMF) or in an acidic medium has been shown to afford the corresponding 12H-quinoxalino[2,3-b] researchgate.netchemcd.combenzothiazines in high yields. researchgate.net The use of zinc mercaptides of 2-aminothiophenols in this reaction has also been reported as a successful strategy. researchgate.net

Single-Step Synthesis Strategies

Single-step synthetic strategies offer a convenient and efficient route to substituted 12H-quinoxalino[2,3-b] researchgate.netchemcd.combenzothiazines. researchgate.net These methods often rely on the direct cyclization of appropriate starting materials, streamlining the synthetic process. One such approach involves the reaction of 2,3-dichloroquinoxaline with 2-aminothiophenols or their zinc mercaptides in a single reaction vessel to yield the final tricyclic product. researchgate.net This direct cyclization, sometimes referred to as an Ullmann-type cyclization, provides a straightforward pathway to the quinobenzothiazine core. researchgate.net

N-Alkylation and N-Dealkylation Routes

Modification of the nitrogen atom within the thiazine ring through N-alkylation and N-dealkylation provides a pathway to a diverse range of derivatives with potential applications.

N-alkylation of the parent 12H-quinoxalino[2,3-b] researchgate.netchemcd.combenzothiazine can be achieved by reacting it with various alkylating agents in an alkaline medium. nih.gov For example, treatment with agents like N-(3-chloropropyl)-N,N-dimethylamine hydrochloride or N-(2-chloroethyl)-piperidine hydrochloride in the presence of a base such as sodium hydroxide (B78521) in a solvent like 1,4-dioxane (B91453) yields the corresponding N-alkylated derivatives. nih.gov

Conversely, N-dealkylation of precursor compounds, specifically 5-alkyl-12(H)-quino[3,4-b] researchgate.netchemcd.combenzothiazinium salts, presents a novel method for obtaining the 12H-quino[3,4-b] researchgate.netchemcd.combenzothiazine core. nih.gov This reaction can be promoted by heating the quinobenzothiazinium salt with benzimidazole (B57391) at high temperatures, leading to the formation of the desired N-unsubstituted product with good yields. nih.gov

Regioselective Synthesis Techniques

Regioselective synthesis is crucial for controlling the specific placement of substituents on the 12H-quinoxalino[2,3-b] researchgate.netchemcd.combenzothiazine scaffold, which is vital for structure-activity relationship studies.

One approach to regioselective synthesis involves the reaction of α-cyano α-alkoxy carbonyl epoxides with 2-aminothiophenol. acgpubs.orgresearchgate.net The inherent difference in nucleophilicity between the sulfur and nitrogen atoms of 2-aminothiophenol dictates the regioselectivity of the epoxide ring-opening. acgpubs.org The more nucleophilic sulfur atom initiates the attack, leading to a specific regioisomer. acgpubs.org This reaction can be performed with or without the presence of hydrochloric acid, which can influence the reaction mechanism and the final product. acgpubs.orgresearchgate.net

Another example of regioselectivity is observed in the nitration of the pyrazino-analogue of quinoxalino[2,3-b] researchgate.netchemcd.combenzothiazine. Treatment with sodium nitrite (B80452) in acetic acid results in the specific formation of the 3-nitro derivative, demonstrating substitution on the pyrazine (B50134) ring. researchgate.net

Preparation of Substituted Derivatives

The synthesis of substituted derivatives of 12H-quinoxalino[2,3-b] researchgate.netchemcd.combenzothiazine allows for the exploration of how different functional groups impact the compound's properties.

Formation of N-Methyl Derivatives

The synthesis of N-methyl derivatives of quinoxalino[2,3-b] researchgate.netchemcd.combenzothiazine has been reported to yield pairs of isomeric products. researchgate.net This suggests that methylation can occur at different nitrogen atoms within the heterocyclic system, leading to structural isomers. Further reactions of these N-methyl compounds, such as oxidation, can produce sulfoxides and sulphones. researchgate.net

Introduction of Halogen and Alkyl Substituents

The strategic placement of halogen and alkyl groups on the 12H-quinoxalino[2,3-b] researchgate.netmdpi.combenzothiazine framework is a critical step in the development of new derivatives with tailored properties. Research has demonstrated that these substituents can be introduced at various positions on the heterocyclic system, influencing the electronic and steric characteristics of the molecule.

One common approach involves the cyclocondensation of 2,3-dichloroquinoxaline with appropriately substituted 2-aminothiophenols. mdpi.com This method allows for the direct incorporation of substituents present on the aminothiophenol precursor onto the resulting benzothiazine ring of the final product. For instance, using 2-aminothiophenols with halogen or alkyl groups leads to the corresponding substituted 12H-quinoxalino[2,3-b] researchgate.netmdpi.combenzothiazines. mdpi.com

Furthermore, direct substitution on the pre-formed quinoxalinobenzothiazine ring system has been achieved. For example, derivatives bearing a halogen atom or a methyl group at the 9-position of the quinobenzothiazine ring have been synthesized. cbijournal.com

Alkylation, particularly at the nitrogen atom of the thiazine ring (N-12), is a widely employed functionalization technique. This is typically achieved by treating the parent 12H-quinoxalino[2,3-b] researchgate.netmdpi.combenzothiazine with an alkylating agent in an alkaline medium. cbijournal.com A variety of alkylating agents, including those containing aminoalkyl functionalities like N-(3-chloropropyl)-N,N-dimethylamine hydrochloride and N-(2-chloroethyl)-piperidine hydrochloride, have been successfully used to yield N-alkylated derivatives. researchgate.net This N-alkylation can significantly impact the biological activity of the resulting compounds. researchgate.netcbijournal.com

Additionally, O-alkylation of hydroxyl-substituted quinobenzothiazine derivatives has been reported. This involves the reaction of a hydroxyl group at a specific position, such as position 10, with alkyl iodides or aminoalkyl chlorides to produce the corresponding alkoxy or aminoalkoxy derivatives. nih.gov

Table 1: Examples of Halogenated and Alkylated 12H-quinoxalino[2,3-b] researchgate.netmdpi.combenzothiazine Derivatives

Compound Name Substituent(s) Position(s) of Substitution Reference
9-Halogenated 12H-quino[3,4-b] researchgate.netmdpi.combenzothiazine Halogen 9 cbijournal.com
9-Methyl-12H-quino[3,4-b] researchgate.netmdpi.combenzothiazine Methyl 9 cbijournal.com
12-(2-(N-piperidyl)ethyl)-12H-quino[3,4-b] researchgate.netmdpi.combenzothiazine 2-(N-piperidyl)ethyl 12 (N-alkylation) researchgate.net

Synthesis of Acetyl Derivatives

The introduction of an acetyl group onto the 12H-quinoxalino[2,3-b] researchgate.netmdpi.combenzothiazine scaffold represents another important synthetic modification. Acetyl derivatives of this heterocyclic system have been prepared, highlighting the reactivity of the core structure and providing avenues for further functionalization. mdpi.com

A primary method for the synthesis of the parent 12H-quinoxalino[2,3-b] researchgate.netmdpi.combenzothiazine system involves the cyclocondensation of 2,3-dichloroquinoxaline with 2-aminothiophenols. mdpi.com Following the successful synthesis of the core structure, acetylation can be carried out. While specific reaction conditions for the acetylation of 12H-quinoxalino[2,3-b] researchgate.netmdpi.combenzothiazine itself are noted, the preparation of acetyl derivatives of the broader class of compounds synthesized from 2,3-dichloroquinoxaline and substituted 2-aminothiophenols or 2-aminophenols has been reported. mdpi.com

This suggests that standard acetylation procedures, likely involving reagents such as acetic anhydride (B1165640) or acetyl chloride, can be employed to introduce an acetyl group, presumably at the N-12 position, to form N-acetyl derivatives.

Advanced Functionalization for Specific Applications

Advanced functionalization of the 12H-quinoxalino[2,3-b] researchgate.netmdpi.combenzothiazine skeleton is driven by the search for molecules with specific, enhanced properties for various applications, including materials science and medicinal chemistry.

One area of application is in the development of photoinitiator systems. Specifically, 12-substituted 12H-quinoxalino[2,3-b] researchgate.netmdpi.combenzothiazine derivatives have been synthesized to act as sensitizers. These compounds, when combined with an iodonium (B1229267) salt like diphenyliodonium (B167342) hexafluorophosphate (B91526), form novel initiator systems for the visible light-induced free radical/cationic hybrid polymerization of monomers such as glycidyl (B131873) methacrylate. mdpi.com

In the field of medicinal chemistry, significant efforts have been directed towards synthesizing derivatives with potential antiproliferative activity. A novel series of tetracyclic quinobenzothiazine derivatives were synthesized with various substituents—including hydroxyl, methyl, phenyl, piperidyl, or piperazinyl groups—at positions 9 and 11 through the cyclization of tailored 4-aminoquinolinium-3-thiolates. nih.gov The introduction of these functional groups is a key strategy aimed at modulating the biological activity of the parent compound. Furthermore, the synthesis of 10-O-substituted derivatives by alkylating a hydroxyl group at position 10 demonstrates a pathway to further modify these molecules to enhance their therapeutic potential. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
12H-quinoxalino[2,3-b] researchgate.netmdpi.combenzothiazine
2,3-dichloroquinoxaline
2-aminothiophenol
N-(3-chloropropyl)-N,N-dimethylamine hydrochloride
N-(2-chloroethyl)-piperidine hydrochloride
9-Halogenated 12H-quino[3,4-b] researchgate.netmdpi.combenzothiazine
9-Methyl-12H-quino[3,4-b] researchgate.netmdpi.combenzothiazine
12-(2-(N-piperidyl)ethyl)-12H-quino[3,4-b] researchgate.netmdpi.combenzothiazine
10-Alkoxy-5-methyl-5(H)-quino[3,4-b] researchgate.netmdpi.combenzothiazine
2-aminophenol
acetic anhydride
acetyl chloride
diphenyliodonium hexafluorophosphate
glycidyl methacrylate

Chemical Reactivity and Transformation Studies

Oxidation Reactions Leading to Sulphoxides and Sulphones

The sulfur atom in the thiazine (B8601807) ring of quinoxalino[2,3-b] mdpi.comnih.govbenzothiazine derivatives is susceptible to oxidation, yielding the corresponding sulphoxides and sulphones. These reactions are typically achieved using various oxidizing agents. For instance, the oxidation of N-methyl derivatives of quinoxalino[2,3-b] mdpi.comnih.govbenzothiazine with reagents like iodobenzene (B50100) dichloride leads to the formation of their respective sulphoxide and sulphone analogues. researchgate.net This transformation highlights the reactivity of the sulfur atom, which can exist in different oxidation states, thereby modulating the electronic properties of the entire molecule.

The oxidation process can sometimes be accompanied by substitution on the aromatic rings, depending on the specific reagents and reaction conditions employed. researchgate.net

Table 1: Oxidation Products of N-Methyl-Substituted Quinoxalino[2,3-b] mdpi.comnih.govbenzothiazine Derivatives This table is based on data for N-methyl derivatives of the parent compound.

Starting MaterialOxidizing AgentProduct(s)
N-methyl quinoxalino[2,3-b] mdpi.comnih.govbenzothiazineIodobenzene dichlorideSulphoxides, Sulphones

Nitration Reactions

Electrophilic nitration introduces a nitro group (—NO₂) onto the aromatic framework of the quinoxalino[2,3-b] mdpi.comnih.govbenzothiazine scaffold. While specific studies on the direct nitration of the parent 12H-quinoxalino[2,3-b] mdpi.comnih.govbenzothiazine are not extensively detailed in the reviewed literature, reactions on closely related analogues provide insight into the expected reactivity.

For example, the treatment of a pyrazino-analogue of the compound with sodium nitrite (B80452) in acetic acid results in the formation of a 3-nitro derivative, indicating that substitution occurs on the pyrazine (B50134) ring. researchgate.net This suggests that the quinoxaline (B1680401) portion of the molecule is reactive towards electrophilic attack.

Table 2: Nitration of a Quinoxalino[2,3-b] mdpi.comnih.govbenzothiazine Analogue This table is based on data for a pyrazino-analogue of the parent compound.

Starting MaterialReagentProductPosition of Substitution
Pyrazino-analogue of quinoxalino[2,3-b] mdpi.comnih.govbenzothiazineSodium nitrite in acetic acid3-Nitro derivativePyrazine ring

Nucleophilic Substitution and Ring Alteration Mechanisms

The literature reviewed does not provide specific examples of nucleophilic substitution or ring alteration mechanisms for 12H-quinoxalino[2,3-b] mdpi.comnih.govbenzothiazine itself. Aromatic nucleophilic substitution reactions typically require activation by strong electron-withdrawing groups on the aromatic ring or the use of very strong nucleophiles. While the quinoxaline moiety is electron-deficient, detailed studies on its substitution reactions with nucleophiles are not available in the provided sources. Similarly, mechanisms involving the alteration or opening of the fused ring system have not been documented for this specific compound.

Structural Characterization and Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, and its application to 12H-quinoxalino[2,3-b] researchgate.netnih.govbenzothiazine provides invaluable insights into its complex architecture.

Proton NMR (¹H NMR) spectroscopy is instrumental in defining the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For 12H-quinoxalino[2,3-b] researchgate.netnih.govbenzothiazine, the ¹H NMR spectrum, typically recorded in a deuterated solvent like deuterated methanol (B129727) (CD₃OD), reveals a series of signals corresponding to the aromatic protons.

In a study detailing the synthesis of this compound, the ¹H NMR spectrum exhibited a complex multiplet pattern in the aromatic region. The signals for the aromatic protons were observed as a series of multiplets between δ 6.85 and 8.16 ppm. Specifically, the spectrum showed multiplets at δ 6.85–6.91 (2H), 6.93–6.97 (1H), 6.99–7.04 (1H), 7.48–7.52 (1H), 7.59–7.63 (1H), 7.76–7.80 (1H), and 8.12–8.16 (1H), along with a singlet at δ 8.07 (1H) corresponding to H-6. This detailed fingerprint allows for the precise assignment of each proton within the quinoxaline (B1680401) and benzothiazine ring systems.

For a derivative, 9-Fluoro-12(H)-quino[3,4-b] researchgate.netnih.govbenzothiazine, the ¹H NMR spectrum shows shifts in the aromatic proton signals due to the presence of the fluorine substituent. The signals appear at δ 6.64–6.68 (m, 1H), 6.70–6.75 (m, 1H), 6.87–6.91 (m, 1H), 7.44–7.49 (m, 1H, H-2), 7.56–7.61 (m, 1H, H-3), 7.73–7.76 (m, 1H, H-4), 8.01 (s, 1H, H-6), and 8.05–8.09 (m, 1H, H-1).

Another related compound, 12(H)-Pyrido[2,3-e]quino[3,4-b] researchgate.netnih.govthiazine (B8601807), displays a distinct ¹H NMR pattern with signals at δ 6.97–7.01 (dd, 1H), 7.67–7.90 (dd, 1H), 7.51–7.55 (m, 1H, H-2), 7.62–7.67 (m, 1H, H-3), 7.77–7.81 (m, 1H, H-4), 7.84–7.86 (dd, 1H), and 8.07–8.11 (m, 2H, H-1, H-6).

¹H NMR Data for 12H-quinoxalino[2,3-b] researchgate.netnih.govbenzothiazine and its Derivatives

Compound H-1 H-2 H-3 H-4 H-6 Other Aromatic Protons
12H-quinoxalino[2,3-b] researchgate.netnih.govbenzothiazine 8.12-8.16 (m) 7.48-7.52 (m) 7.59-7.63 (m) 7.76-7.80 (m) 8.07 (s) 6.85-6.91 (m, 2H), 6.93-6.97 (m, 1H), 6.99-7.04 (m, 1H)
9-Fluoro-12(H)-quino[3,4-b] researchgate.netnih.govbenzothiazine 8.05-8.09 (m) 7.44-7.49 (m) 7.56-7.61 (m) 7.73-7.76 (m) 8.01 (s) 6.64-6.68 (m, 1H), 6.70-6.75 (m, 1H), 6.87-6.91 (m, 1H)

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.

A study on the synthesis of 12H-quino[3,4-b] researchgate.netnih.govbenzothiazine reported its characterization by Electron Ionization Mass Spectrometry (EI-MS). The spectrum showed a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 250, which corresponds to the molecular weight of the compound. This peak was also the base peak (100% relative abundance), indicating the stability of the molecular ion under EI conditions.

For the related derivatives, the EI-MS data is as follows:

9-Fluoro-12(H)-quino[3,4-b] researchgate.netnih.govbenzothiazine : M⁺ at m/z 268 (100%)

12(H)-Pyrido[2,3-e]quino[3,4-b] researchgate.netnih.govthiazine : M⁺ at m/z 251 (100%)

Electron Ionization Mass Spectrometry (EI-MS) Data

Compound Molecular Ion (M⁺) [m/z] Relative Abundance
12H-quinoxalino[2,3-b] researchgate.netnih.govbenzothiazine 250 100%
9-Fluoro-12(H)-quino[3,4-b] researchgate.netnih.govbenzothiazine 268 100%

Specific Chemical Ionization Mass Spectrometry (CI-MS) data for 12H-quinoxalino[2,3-b] researchgate.netnih.govbenzothiazine is not explicitly detailed in the available literature. However, CI is a softer ionization technique compared to EI, often resulting in a more prominent protonated molecular ion [M+H]⁺ and less fragmentation. This technique would be valuable in confirming the molecular weight of the compound with reduced fragmentation, which can be particularly useful for molecules that are prone to extensive fragmentation under EI conditions.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of a compound by measuring its mass with very high accuracy. Although specific HRMS data for the parent 12H-quinoxalino[2,3-b] researchgate.netnih.govbenzothiazine is not provided in the reviewed sources, the characterization of a closely related derivative, (4a,12a-dihydro-12H-benzo researchgate.netbeilstein-journals.orgresearchgate.netnih.govthiazino[2,3-b]quinoxalin-12-yl)(phenyl)methanone, utilized HRMS, underscoring its importance in the unambiguous identification of such complex heterocyclic structures. nih.gov This technique would be essential to confirm the elemental composition of C₁₅H₁₀N₂S for the parent compound.

UV-Visible Absorption and Emission Spectroscopy

UV-Visible absorption and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule. These techniques provide information about the conjugation and electronic nature of the compound.

While the UV-Visible and emission spectra for the parent 12H-quinoxalino[2,3-b] researchgate.netnih.govbenzothiazine are not specifically reported, studies on its derivatives offer insights into its expected photophysical properties. For instance, a spectroscopic analysis was conducted on 9-fluoro-5-alkyl-12(H)-quino[3,4-b] researchgate.netnih.govbenzothiazinium chloride, a derivative of the core structure. nih.gov The study employed spectrofluorimetry and UV-Vis spectroscopy to investigate its interaction with plasma proteins, indicating that these quinobenzothiazine derivatives are chromophoric and fluorophoric. nih.gov

Quinoxaline-based compounds are known to exhibit deep blue light emission. researchgate.net It is therefore anticipated that 12H-quinoxalino[2,3-b] researchgate.netnih.govbenzothiazine would also display characteristic absorption and emission bands in the UV-Visible region, reflective of its extended π-conjugated system. The exact positions of the absorption and emission maxima would be influenced by the solvent polarity and any substituents on the aromatic rings.

Fluorescence Spectroscopy and Quantum Yield Determinations

The photoluminescent properties of 12H-quinoxalino[2,3-b] currenta.deresearchgate.netbenzothiazine and its derivatives are of significant interest for potential applications in materials science and biological imaging. While detailed fluorescence data for the unsubstituted parent compound is not extensively documented in the reviewed literature, studies on closely related structures and derivatives provide valuable insights into its potential emissive behavior.

For instance, the related compound Benzo[a] currenta.deresearchgate.netbenzothiazino[3,2-c]phenothiazine exhibits a maximum absorbance at 533 nm and a fluorescence emission maximum (λmax) at 658 nm when excited at its absorption maximum in dimethylformamide (DMF). researchgate.net This significant Stokes shift is characteristic of many fluorescent organic dyes.

Derivatives of the core quinoxalinobenzothiazine structure have also been investigated. The N-benzoylated derivative, (4a,12a-dihydro-12H-benzo nih.govmdpi.comcurrenta.deresearchgate.netthiazino[2,3-b]quinoxalin-12-yl)(phenyl)methanone, displays a fluorescence peak at 373 nm. nih.gov Interestingly, this compound also exhibits a strong phosphorescence peak at 540 nm at 77 K in a 2-methyltetrahydrofuran (B130290) glass, indicating the presence of efficient intersystem crossing. nih.gov

Furthermore, the isomeric 5,7-diphenyl-5H,12H-quinoxalino[2,3-b]phenazine, when dissolved in an acidic medium, produces a blue solution with a distinct red fluorescence. researchgate.net The fluorescence properties of these compounds are highly dependent on their molecular structure, substitution patterns, and the surrounding environment, such as the solvent and pH. The determination of quantum yields for these compounds is crucial for quantifying their fluorescence efficiency and assessing their suitability for various applications. The general methodology for determining fluorescence quantum yield (ΦF) involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard. rsc.org

Elemental Analysis

Elemental analysis is a fundamental technique for confirming the empirical formula of a synthesized compound. For 12H-quinoxalino[2,3-b] currenta.deresearchgate.netbenzothiazine, with a molecular formula of C₁₄H₉N₃S, the theoretical elemental composition can be calculated. Experimental findings from the synthesis of a closely related isomer, 12(H)-Pyrido[2,3-e]quino[3,4-b] currenta.deresearchgate.netthiazine, which shares the same molecular formula, show excellent agreement between the calculated and observed values, thereby validating the compound's identity and purity. nih.gov

Table 1: Elemental Analysis Data for C₁₄H₉N₃S

Element Calculated (%) Found (%) nih.gov
Carbon (C) 66.91 66.86
Hydrogen (H) 3.61 3.55
Nitrogen (N) 16.72 16.69
Sulfur (S) 12.76 12.71

This close correlation between the theoretical and experimental values provides strong evidence for the successful synthesis of the target molecular structure. Similar analytical data has been reported for various substituted derivatives, further solidifying the structural assignments of this class of compounds. nih.gov

Circular Dichroism (CD) Spectroscopy in Conformation Analysis

Circular dichroism (CD) spectroscopy is a powerful tool for investigating the stereochemical and conformational aspects of chiral molecules. While the parent 12H-quinoxalino[2,3-b] currenta.deresearchgate.netbenzothiazine is achiral, CD spectroscopy becomes highly relevant for its chiral derivatives and its interactions with chiral biomacromolecules.

For example, studies on a derivative, 9-fluoro-5-alkyl-12(H)-quino[3,4-b] currenta.deresearchgate.netbenzothiazine chloride, have utilized CD spectroscopy to probe its binding to calf thymus DNA (ctDNA). The observed changes in the CD spectrum of DNA upon addition of the compound confirmed the formation of a strong intercalation complex, where the planar quinobenzothiazine ring system inserts between the base pairs of the DNA double helix. researchgate.net This technique is instrumental in elucidating the mechanism of action for potential DNA-targeting therapeutic agents.

In a broader context of related heterocyclic systems, CD spectroscopy is employed to monitor the racemization barriers of chiral compounds. By observing the decrease in the CD signal over time at elevated temperatures, the kinetic stability of enantiomers can be determined. This has been applied to structurally similar methylenedioxy-substituted dibenzocyclooctadiene (DBC) derivatives. beilstein-journals.org Although specific conformational studies on the parent 12H-quinoxalino[2,3-b] currenta.deresearchgate.netbenzothiazine using CD are not prominently featured, the application of this technique to its derivatives highlights its utility in understanding their chiroptical properties and biological interactions.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone in the computational investigation of 12H-quinoxalino[2,3-b]benzothiazine. This method offers a favorable balance between accuracy and computational expense, making it ideal for exploring the electronic properties of the molecule.

The analysis of the ground state electronic structure through DFT calculations is fundamental to understanding the intrinsic properties of 12H-quinoxalino[2,3-b]benzothiazine. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.

For instance, the HOMO and LUMO energies for a derivative, 5,12-dihydro-5,12-diacetylquinoxalino[2,3-b]benzothiazine, have been calculated. The distribution of these orbitals reveals that the electron density in the HOMO is primarily located on the benzothiazine moiety, whereas the LUMO is centered on the quinoxaline (B1680401) part, suggesting that these are the respective electron-donating and electron-accepting regions of the molecule.

Table 1: Calculated DFT Data for a 12H-quinoxalino[2,3-b]benzothiazine Derivative Data for 5,12-dihydro-5,12-diacetylquinoxalino[2,3-b]benzothiazine

ParameterValue
HOMO Energy-5.94 eV
LUMO Energy-1.54 eV
Energy Gap (ΔE)4.40 eV

This interactive table is based on data from reference.

To probe the photophysical behavior of 12H-quinoxalino[2,3-b]benzothiazine derivatives, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is particularly useful for calculating the electronic absorption spectra by simulating the transitions from the ground state to various excited states.

TD-DFT calculations have been successfully used to predict the UV-Vis absorption spectra of these compounds, with results showing good agreement with experimental data. These theoretical spectra help in assigning the observed absorption bands to specific electronic transitions, such as π → π* and n → π*, providing a deeper understanding of the molecule's interaction with light. For example, a study on one derivative predicted a maximum absorption wavelength (λmax) that closely matched the experimentally observed value, validating the accuracy of the TD-DFT approach for this class of compounds.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. These simulations can reveal important information about the conformational flexibility of 12H-quinoxalino[2,3-b]benzothiazine derivatives and their interactions with their environment, such as solvent molecules or biological macromolecules. For instance, MD simulations can be used to assess the stability of the binding of these compounds to a protein target, providing insights that are crucial for drug design.

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For the synthesis of 12H-quinoxalino[2,3-b]benzothiazine, theoretical studies can map out the energy landscape of the reaction, identifying the most favorable pathways. By calculating the energies of reactants, transition states, and products, researchers can gain a comprehensive understanding of the reaction kinetics and thermodynamics. These insights are invaluable for optimizing reaction conditions to improve yields and reduce byproducts.

Pharmacophore Modeling and Structural Insights

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For derivatives of 12H-quinoxalino[2,3-b]benzothiazine that exhibit therapeutic potential, pharmacophore models can be constructed based on their known active conformations. These models highlight key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic regions. This information is then used to guide the design of new, more potent, and selective analogs. When combined with molecular docking studies, which predict the binding orientation of a molecule within a target protein's active site, these structural insights provide a rational basis for drug discovery efforts.

Advanced Applications and Research Directions

Photoinitiator Systems in Polymer Science

The 12H-quinoxalino[2,3-b] cbijournal.comresearchgate.netbenzothiazine scaffold has proven to be a versatile component in the design of photoinitiator systems, which are crucial for processes that utilize light to initiate polymerization. These systems are integral to modern technologies such as 3D printing, dental materials, and the application of coatings.

Derivatives of 12H-quinoxalino[2,3-b] cbijournal.comresearchgate.netbenzothiazine have been identified as effective photosensitizers for polymerization reactions initiated by visible light. nih.govresearchgate.net This is a significant advantage as it allows for the use of safer, more energy-efficient light sources like light-emitting diodes (LEDs). These compounds, when paired with a co-initiator, form a photoredox system capable of initiating polymerization upon exposure to visible light. nih.govresearchgate.net The core structure's ability to absorb light in the visible spectrum is a key feature driving this application.

Photoinitiator systems incorporating 12H-quinoxalino[2,3-b] cbijournal.comresearchgate.netbenzothiazine derivatives have demonstrated high efficiency in free radical polymerization. researchgate.net Specifically, photoredox pairs composed of these benzothiazine dyes and 2,4,6-tris(trichloromethyl)-1,3,5-triazine (B1294688) (Tz) are effective in initiating the polymerization of multifunctional acrylates like trimethylolpropane (B17298) triacrylate (TMPTA) under visible light. nih.govresearchgate.net The initiation process occurs through a photoinduced electron transfer mechanism. nih.gov Upon light absorption, the benzothiazine dye transfers an electron to the co-initiator, generating reactive species that initiate the polymerization chain reaction.

The efficiency of these systems is influenced by the specific chemical structure of the benzothiazine derivative. For instance, the substitution pattern on the 12H-quinoxalino[2,3-b] cbijournal.comresearchgate.netbenzothiazine skeleton can be tailored to optimize the photoinitiation process.

Table 1: Performance of 12H-quinoxalino[2,3-b] cbijournal.comresearchgate.netbenzothiazine Derivatives in Free Radical Polymerization of TMPTA

Derivative Co-initiator Light Source Monomer Conversion
Dye 1 (unspecified derivative) 2,4,6-tris(trichloromethyl)-1,3,5-triazine Visible Light Effective Polymerization
Dye 2 (unspecified derivative) 2,4,6-tris(trichloromethyl)-1,3,5-triazine Visible Light Effective Polymerization
Dye 3 (unspecified derivative) 2,4,6-tris(trichloromethyl)-1,3,5-triazine Visible Light Effective Polymerization

The utility of 12H-quinoxalino[2,3-b] cbijournal.comresearchgate.netbenzothiazine derivatives extends to cationic photopolymerization. researchgate.net When combined with iodonium (B1229267) salts, these dyes form efficient initiating systems for the polymerization of epoxide monomers and tetrahydrofuran (B95107) under visible light. researchgate.net The mechanism here also involves a photoinduced electron transfer from the excited state of the benzothiazine dye to the iodonium salt. This process generates a radical cation of the dye and subsequently initiating species for the ring-opening polymerization of the monomers. The efficiency of these initiator systems is linked to the free energy change (ΔGet) for the electron transfer process. researchgate.net

The dual efficacy of 12H-quinoxalino[2,3-b] cbijournal.comresearchgate.netbenzothiazine derivatives in both free radical and cationic polymerization makes them suitable candidates for hybrid photopolymerization systems. These hybrid systems can simultaneously polymerize different types of monomers, such as acrylates (via free radical mechanism) and epoxides (via cationic mechanism), in a single formulation. This capability is highly desirable for creating materials with tailored properties, combining the characteristics of both polymer types.

Medicinal Chemistry Scaffold Exploration (In Vitro Studies)

No research pertaining to the in vitro medicinal chemistry exploration of the "12H-quinoxalino[2,3-b] cbijournal.comresearchgate.netbenzothiazine" scaffold was identified in the search results. Studies were found for a structurally related but distinct isomer, 12(H)-quino[3,4-b] cbijournal.comresearchgate.netbenzothiazine, which has been investigated for its antiproliferative activity against various cancer cell lines. cbijournal.comresearchgate.netnih.govnih.gov However, due to the strict focus on the specified compound, these findings are not detailed here.

Exploration as Azaphenothiazine Analogues

The 12H-quinoxalino[2,3-b] nih.govnih.govbenzothiazine structure is considered an azaphenothiazine analogue. Phenothiazines are a well-known class of heterocyclic compounds with a wide range of applications in medicinal chemistry. researchgate.net By incorporating a quinoxaline (B1680401) ring and an additional nitrogen atom, the electronic and structural properties of the parent phenothiazine (B1677639) scaffold are modified. This can potentially lead to novel biological activities and receptor interaction profiles. Research on related azaphenothiazines, specifically 12(H)-quino[3,4-b] nih.govnih.govbenzothiazine derivatives, has been conducted to explore their potential as therapeutic agents. nih.govcbijournal.com

In Vitro Antiproliferative Activity against Cancer Cell Lines

The potential of quinoxaline derivatives as anticancer agents is an active area of research. mdpi.com These compounds are investigated for their ability to inhibit the growth of various cancer cell lines. However, specific studies detailing the in vitro antiproliferative activity of 12H-quinoxalino[2,3-b] nih.govnih.govbenzothiazine against specific cancer cell lines are not available in the reviewed literature. For context, studies on the isomeric 12(H)-quino[3,4-b] nih.govnih.govbenzothiazines showed activity against SNB-19 (human glioblastoma) and C-32 (human amelanotic melanoma) cell lines. nih.govnih.gov

Studies on Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism through which many chemotherapeutic agents exert their effects. Research on related 1,4-benzothiazine analogues has shown that they can induce apoptosis through complex biochemical pathways. nih.govresearchgate.net These pathways can involve the activation of caspases, loss of mitochondrial membrane potential, and the release of cytochrome c. nih.gov However, specific experimental studies confirming or detailing the apoptosis-inducing capabilities of 12H-quinoxalino[2,3-b] nih.govnih.govbenzothiazine have not been identified in the available search results.

Cell Cycle Arrest Mechanisms

Many anticancer compounds function by interrupting the cell cycle, thereby preventing cancer cells from dividing and proliferating. mdpi.commdpi.com Quinoxaline derivatives have been shown to induce cell cycle arrest, often at the G2/M or G1 phase, in various cancer cell lines. mdpi.comrsc.org This mechanism is a common focus in the development of new antiproliferative agents. Despite this, literature specifically detailing the effect of 12H-quinoxalino[2,3-b] nih.govnih.govbenzothiazine on cell cycle progression is not presently available.

In Vitro Antibacterial Activity against Bacterial Strains

The quinoxaline nucleus is a component of various compounds that exhibit antibacterial properties. nih.govfrontiersin.org Similarly, the benzothiazine scaffold has been explored for its antimicrobial potential. researchgate.netresearchgate.net The combination of these two heterocyclic systems in 12H-quinoxalino[2,3-b] nih.govnih.govbenzothiazine suggests a potential for antibacterial activity. General studies on substituted quinoxalines have shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov However, there is no specific data available from the search results regarding the in vitro antibacterial activity of 12H-quinoxalino[2,3-b] nih.govnih.govbenzothiazine against particular bacterial strains.

Structure-Activity Relationship (SAR) in Medicinal Chemistry

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the therapeutic potential of a lead compound. For the broader class of quinoxaline derivatives, SAR studies have provided insights into how different substituents on the quinoxaline ring affect their biological activity. mdpi.comresearchgate.netresearchgate.net Key aspects often examined include the influence of electron-donating or electron-withdrawing groups, the position of substituents, and the nature of side chains on potency and selectivity. mdpi.comyoutube.com While these general principles apply, specific SAR studies for 12H-quinoxalino[2,3-b] nih.govnih.govbenzothiazine derivatives concerning their antiproliferative or antibacterial activities are not detailed in the provided sources.

In Vitro Protein Binding Studies

The interaction of a potential drug candidate with plasma proteins, such as human serum albumin (HSA) and α-1-acid glycoprotein (B1211001) (AGP), is a crucial factor in its pharmacokinetic profile. researchgate.net Spectroscopic techniques are often employed to study these binding interactions, determining parameters like binding constants (Ka) and the number of binding sites. nih.govmdpi.com Extensive research has been conducted on the plasma protein binding of the isomeric 5-alkyl-12(H)-quino[3,4-b] nih.govnih.govbenzothiazinium salts, which have shown affinity for HSA, AGP, and human gamma globulin (HGG). researchgate.netmdpi.comnih.gov However, specific in vitro protein binding studies for 12H-quinoxalino[2,3-b] nih.govnih.govbenzothiazine were not found in the reviewed literature.

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Routes

The efficient construction of the 12H-quinoxalino[2,3-b] researchgate.netrsc.orgbenzothiazine core is paramount for its widespread study and application. Modern synthetic chemistry aims for methods that are not only high-yielding but also convenient and versatile.

A significant advancement is the single-step synthesis achieved through the cyclocondensation of 2,3-dichloroquinoxaline (B139996) with various substituted 2-aminothiophenols. researchgate.net This method has proven effective in both alkaline dimethylformamide and acidic media, providing the target benzothiazines in excellent yields. researchgate.net The reaction demonstrates considerable scope, allowing for a range of substituents on the benzothiazine ring system. researchgate.net Another approach involves using the zinc mercaptides of 2-aminothiophenols as the starting material, which also successfully yields the desired quinoxalinobenzothiazine framework. researchgate.net

Table 1: Synthesis of Substituted 12H-quinoxalino[2,3-b] researchgate.netrsc.orgbenzothiazines

Starting Material 1 Starting Material 2 Reaction Conditions Product Yield Reference
2,3-dichloroquinoxaline 2-aminothiophenol (B119425) Alkaline DMF or Acidic Medium 12H-quinoxalino[2,3-b] researchgate.netrsc.orgbenzothiazine Excellent researchgate.net
2,3-dichloroquinoxaline Substituted 2-aminothiophenols Alkaline DMF or Acidic Medium Substituted 12H-quinoxalino[2,3-b] researchgate.netrsc.orgbenzothiazines Excellent researchgate.net
2,3-dichloroquinoxaline Zinc mercaptides of 2-aminothiophenols Alkaline DMF or Acidic Medium 12H-quinoxalino[2,3-b] researchgate.netrsc.orgbenzothiazines Good researchgate.net

Exploration of New Functionalization Strategies

To tailor the properties of 12H-quinoxalino[2,3-b] researchgate.netrsc.orgbenzothiazine for specific applications, researchers are exploring a variety of functionalization strategies. These modifications can alter the molecule's electronic, photophysical, and solubility characteristics.

Key strategies that have been successfully employed include:

N-Acetylation: The nitrogen atom at the 12-position can be readily acetylated, providing a handle for further modification or for altering the electronic nature of the heterocyclic system. researchgate.net

Oxidation: The sulfur atom within the thiazine (B8601807) ring can be oxidized using reagents like iodobenzene (B50100) dichloride to form the corresponding sulphoxides and sulphones. researchgate.net This changes the geometry and electronic properties of the core structure.

Nitration: Electrophilic substitution, such as nitration using sodium nitrite (B80452) in acetic acid, allows for the introduction of nitro groups onto the pyrazine (B50134) ring of the quinoxaline (B1680401) moiety. researchgate.net

Table 2: Functionalization Reactions of the Quinoxalinobenzothiazine Core

Reaction Type Reagent Position of Functionalization Resulting Group Reference
Acetylation Acetylating Agent N-12 Acetyl researchgate.net
Oxidation Iodobenzene Dichloride S-5 (Thiazine Sulfur) Sulphoxide / Sulphone researchgate.net
Nitration Sodium Nitrite / Acetic Acid Pyrazine Ring Nitro researchgate.net

In-depth Mechanistic Understanding of Photoreactions

The photosensitive nature of 12H-quinoxalino[2,3-b] researchgate.netrsc.orgbenzothiazine derivatives makes them intriguing candidates for applications in photochemistry. Understanding the mechanisms of their reactions upon light absorption is crucial for developing these applications.

Derivatives of this scaffold have been synthesized to act as sensitizers. researchgate.net In this role, the molecule absorbs light, typically in the visible spectrum, and is promoted to an excited state. This excited state molecule can then transfer its energy to another molecule, initiating a chemical reaction such as polymerization. researchgate.net The process involves the creation of reactive species (free radicals or cations) that propagate the polymerization chain. The efficiency of these photoinitiator systems is dependent on the electrochemical and spectral properties of the benzothiazine sensitizer, including its absorption spectrum, fluorescence quantum yield, and singlet lifetime. researchgate.net While the general principle of photosensitization is understood, future research is directed towards a more granular, step-by-step mechanistic elucidation of the energy transfer and reactive species generation processes for this specific class of compounds.

Expansion into Other Advanced Materials Applications

The unique combination of a rigid, planar structure and rich electronic properties makes 12H-quinoxalino[2,3-b] researchgate.netrsc.orgbenzothiazine a valuable building block for advanced materials.

A primary application emerging from its photoreactive properties is in the field of photopolymerization. researchgate.net Sensitizers based on this skeleton have been successfully combined with diphenyliodonium (B167342) hexafluorophosphate (B91526) to create novel, visible-light-activated initiator systems. researchgate.net These systems are capable of initiating the hybrid polymerization of monomers like glycidyl (B131873) methacrylate, which has applications in coatings, adhesives, and 3D printing. researchgate.net The ability to use visible light is a significant advantage, offering lower energy consumption and safer operating conditions compared to UV-based systems. The development of related quinoxaline-containing polycyclic compounds as templates for materials science further underscores the potential in this area. mdpi.comresearchgate.net Future work will likely focus on incorporating these structures into other advanced materials, such as organic semiconductors or components for organic light-emitting diodes (OLEDs), leveraging their inherent photophysical and electronic characteristics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 12H-quinoxalino[2,3-b][1,4]benzothiazine, and how is regiospecificity ensured?

  • Methodological Answer : The compound is synthesized via Knoevenagel condensation using activated methylene groups in benzothiazine precursors and benzaldehydes. Reaction conditions (e.g., DMF as solvent, sodium methoxide as base) are optimized to achieve regiospecificity. For example, controlling acid equivalents (e.g., one vs. two equivalents of mineral acid) during cyclization avoids isomer mixtures . Computational methods like AM1 semi-empirical analysis are used to predict and confirm regiochemical outcomes .

Q. How is the structural conformation of this compound validated experimentally?

  • Methodological Answer : X-ray crystallography resolves the zwitterionic or planar conformation of the heterocyclic core. UV-Vis spectroscopy identifies electronic transitions (e.g., π→π*), while NMR confirms substituent positions. For derivatives, semi-empirical calculations (AM1) optimize E/Z configurations and compare theoretical vs. experimental heats of formation .

Q. What basic photophysical properties make this compound suitable as a photosensitizer?

  • Methodological Answer : Its extended π-conjugation enables visible-light absorption (400–550 nm). Time-resolved fluorescence spectroscopy measures excited-state lifetimes, while cyclic voltammetry determines redox potentials to assess electron-transfer efficiency in photopolymerization .

Advanced Research Questions

Q. How do electronic substituent effects influence the zwitterionic ground state of this compound derivatives?

  • Methodological Answer : Electron-withdrawing groups (e.g., nitro) stabilize the zwitterionic singlet state by delocalizing negative charge on the benzothiazine moiety. Density functional theory (DFT) calculations correlate substituent Hammett constants (σ) with dipole moments and NBO charges. Experimental validation includes X-ray crystallography and solid-state NMR .

Q. What strategies resolve contradictions in reported fluorescence properties of substituted derivatives?

  • Methodological Answer : Discrepancies in fluorescence intensity (e.g., strong vs. weak emission) arise from aggregation-caused quenching (ACQ) or solvent polarity. Researchers use variable-temperature fluorescence spectroscopy and dynamic light scattering (DLS) to differentiate intrinsic vs. environmental effects. For example, 5,7-diphenyl derivatives exhibit ACQ in concentrated solutions but monomeric emission in dilute THF .

Q. How can computational models predict the efficacy of this compound in cationic photopolymerization?

  • Methodological Answer : Molecular docking simulations model interactions between the photosensitizer and iodonium salts (e.g., diphenyl iodonium hexafluorophosphate). Time-dependent DFT (TD-DFT) calculates charge-transfer states, while real-time FT-IR monitors monomer conversion rates. Substituents like alkyl chains improve compatibility with hydrophobic monomers, reducing phase separation .

Q. What experimental designs optimize the liquid crystalline properties of long-chain derivatives?

  • Methodological Answer : Introducing bis-octadecyl chains enhances thermotropic behavior. Differential scanning calorimetry (DSC) identifies phase transitions, and polarized optical microscopy (POM) confirms mesophase textures (e.g., smectic A). Variable-temperature XRD correlates alkyl chain packing with lattice spacing. Annealing protocols reduce defects in thin films .

Key Research Recommendations

  • Contradiction Mitigation : Replicate synthesis protocols with strict inert atmosphere control to minimize oxidation side products.
  • Advanced Characterization : Use transient absorption spectroscopy to map triplet-state dynamics in photopolymerization.
  • Computational Guidance : Combine machine learning (e.g., graph neural networks) with high-throughput screening to design derivatives with tailored bandgaps.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.